molecular formula C15H19N3O3S B2480993 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide CAS No. 1173077-36-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide

Cat. No.: B2480993
CAS No.: 1173077-36-5
M. Wt: 321.4
InChI Key: CQNYRRCBDLNGHC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tosyl group: The tosyl group can be introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the propanamide moiety: The final step involves the reaction of the tosylated pyrazole with a suitable amide precursor under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is unique due to the presence of the tosyl group, which imparts distinct chemical properties and potential applications. The tosyl group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various chemical and biological processes.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYRRCBDLNGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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